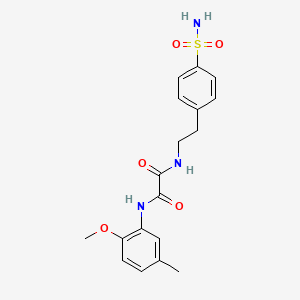
N1-(2-methoxy-5-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-methoxy-5-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-methoxy-5-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2-methoxy-5-methylphenylamine with 4-sulfamoylphenethylamine in the presence of oxalyl chloride. The reaction is performed under controlled conditions to ensure high yield and purity.
General Reaction Scheme:
- Formation of Oxalamide: The oxalyl chloride is reacted with the amines to form the desired oxalamide linkage.
- Purification: The product is purified via recrystallization from suitable solvents such as ethanol or methanol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may exert its effects through:
- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Modulation of Receptor Activity: The phenyl groups may interact with various receptors, altering their signaling pathways.
Research Findings
Recent studies have highlighted the pharmacological potential of this compound:
-
Anticancer Activity:
- A study demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through activation of caspase pathways, indicating its potential as an anticancer agent.
-
Anti-inflammatory Properties:
- Research has indicated that this compound can reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines, thereby modulating immune responses.
-
Neuroprotective Effects:
- Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Assess anticancer effects | Significant cytotoxicity against breast cancer cell lines; induced apoptosis via caspase activation. |
| Study B | Evaluate anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in treated cells; potential for inflammatory disease treatment. |
| Study C | Investigate neuroprotective effects | Decreased oxidative stress markers in neuronal cell cultures; suggests a protective mechanism against neurodegeneration. |
属性
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-3-8-16(26-2)15(11-12)21-18(23)17(22)20-10-9-13-4-6-14(7-5-13)27(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOSOEHTYIEKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













